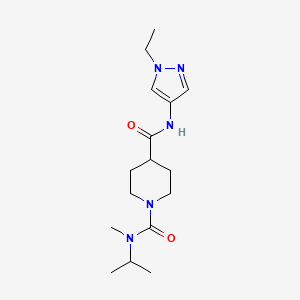
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide, also known as DMBCMT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to enhance plant growth and increase crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity.
Orientations Futures
Future studies on N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could focus on its pharmacokinetics and toxicity, as well as its potential use as a treatment for various diseases. In addition, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide could be used as a scaffold for the development of new drugs with improved efficacy and safety profiles. Further research could also explore the potential use of N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide in agriculture as a means of increasing crop yields and enhancing plant growth.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylthiolane-2-carboxylic acid with 3,3-dimethyl-1-butanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been investigated for its potential use as a treatment for Alzheimer's disease and cancer. In drug discovery, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been used as a scaffold for the development of new drugs. In agriculture, N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide has been studied for its ability to enhance plant growth and increase crop yields.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-9(11(2,3)4)13-10(14)12(5)7-6-8-15-12/h9H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLYIMLPCZGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1(CCCS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-2-methylthiolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)

![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)